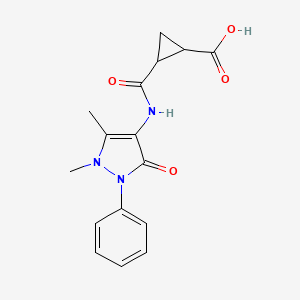
2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid is a complex organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
作用機序
Target of Action
The primary targets of this compound are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .
Mode of Action
The compound’s structure allows it to bind to the active sites of these enzymes, thereby reducing their catalytic activity .
Biochemical Pathways
The compound’s interaction with alkaline phosphatases affects various biochemical pathways. By inhibiting these enzymes, the compound can disrupt the normal functioning of these pathways, leading to changes in bone mineralization, lipid metabolism, and extracellular matrix calcification .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on alkaline phosphatases. By inhibiting these enzymes, the compound can potentially alter various biological processes, leading to observable changes at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)carbamoyl)cyclopropanecarboxylic acid typically involves the reaction of 2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL with cyclopropanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and automated systems to maintain consistency and efficiency. The process may also include purification steps to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
科学的研究の応用
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable candidate for drug development, as it can interact with various biological targets. Additionally, it has been explored for its use in organic synthesis and as a building block for more complex molecules.
類似化合物との比較
This compound can be compared with other similar pyrazoline derivatives, such as 2-(N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides and N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide While these compounds share structural similarities, they may differ in their biological activities and applications
特性
IUPAC Name |
2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-9-13(17-14(20)11-8-12(11)16(22)23)15(21)19(18(9)2)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3,(H,17,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUJKBMHPCMFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2988995.png)
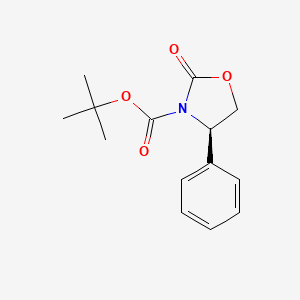
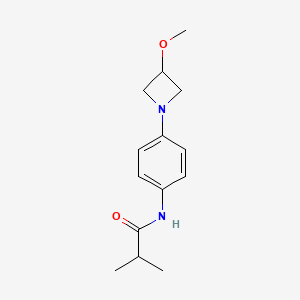
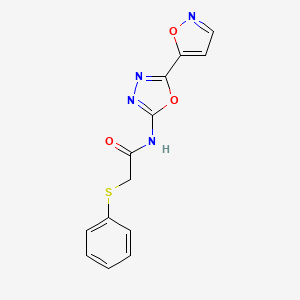
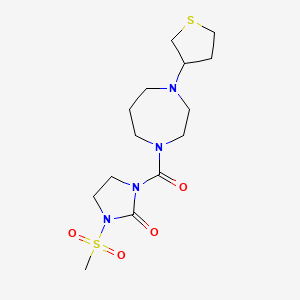

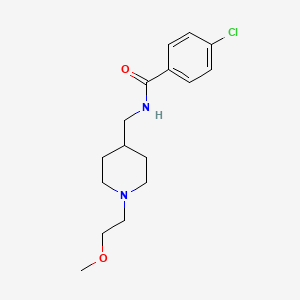
![3-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2989008.png)
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile;hydrochloride](/img/structure/B2989011.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2989013.png)
![3-benzyl-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2989016.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2989017.png)
![3-(4-fluoro-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2989018.png)
